molecular formula C7H5ClO B046862 4-Chlorobenzaldehyde CAS No. 104-88-1

4-Chlorobenzaldehyde

Cat. No. B046862
Key on ui cas rn: 104-88-1
M. Wt: 140.56 g/mol
InChI Key: AVPYQKSLYISFPO-UHFFFAOYSA-N
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Patent
US05648551

Procedure details

To carry out the oxidation, 20 g of the catalyst is mixed with 20 g of broken quartz glass of the same screening fraction and this mixture is placed in a quartz glass tube having an inner diameter of 1.5 cm. For thermostating, the reactor is immersed in a fluidized sand bath which is heated externally. The starting material gas comprising 1% by volume of 4-chlorotoluene and 99% by volume of air is passed through the heated reactor at a total volumetric flow rate of 2.5 ml/s (STP) and the product is collected in a trap cooled to -70° C. Carbon monoxide and carbon dioxide are quantitatively determined by gas chromatography. The unreacted 4-chlorotoluene collected in the cold trap and the 4-chlorobenzaldehyde formed are taken up in acetonitrile and analyzed by HPLC. The results of the reaction are given in Table 1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
20 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[Si]=O.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1>>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[O:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=[Si]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Three
Name
catalyst
Quantity
20 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this mixture is placed in a quartz glass tube
CUSTOM
Type
CUSTOM
Details
For thermostating, the reactor is immersed in a fluidized sand bath
TEMPERATURE
Type
TEMPERATURE
Details
which is heated externally
CUSTOM
Type
CUSTOM
Details
the product is collected in a trap
CUSTOM
Type
CUSTOM
Details
The unreacted 4-chlorotoluene collected in the cold trap

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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